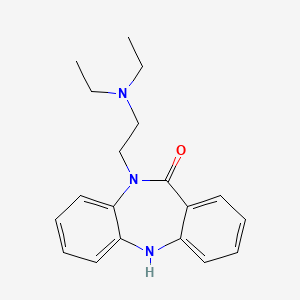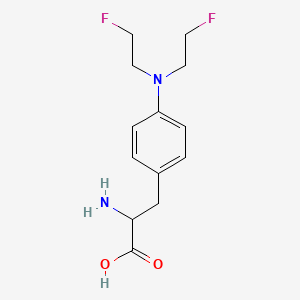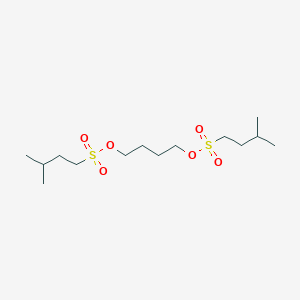
Butane-1,4-diyl bis(3-methylbutane-1-sulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) is an organic compound with the molecular formula C14H30O6S2. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(3-methylbutane-1-sulfonate) typically involves the reaction of butane-1,4-diol with 3-methylbutane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Butane-1,4-diol+23-methylbutane-1-sulfonyl chloride→Butane-1,4-diyl bis(3-methylbutane-1-sulfonate)+2HCl
Industrial Production Methods
In an industrial setting, the production of butane-1,4-diyl bis(3-methylbutane-1-sulfonate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can hydrolyze to form butane-1,4-diol and 3-methylbutane-1-sulfonic acid.
Reduction: The compound can be reduced to form butane-1,4-diol and 3-methylbutane-1-sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates, or amines.
Hydrolysis: Butane-1,4-diol and 3-methylbutane-1-sulfonic acid.
Reduction: Butane-1,4-diol and 3-methylbutane-1-sulfonic acid.
科学研究应用
Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate esters and other derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of butane-1,4-diyl bis(3-methylbutane-1-sulfonate) involves its reactivity as a sulfonate ester. The sulfonate groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound can also undergo hydrolysis and reduction, leading to the formation of butane-1,4-diol and 3-methylbutane-1-sulfonic acid. These reactions are mediated by the interaction of the sulfonate groups with nucleophiles, acids, bases, or reducing agents.
相似化合物的比较
Similar Compounds
Butane-1,4-diyl bis(3-methylimidazolium) dibromide: Another compound with a butane-1,4-diyl backbone, but with imidazolium groups instead of sulfonate esters.
Butane-1,4-diyl bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide: Contains imidazolium groups and trifluoromethanesulfonyl imide groups.
Uniqueness
Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) is unique due to its specific sulfonate ester groups, which confer distinct reactivity and properties compared to other butane-1,4-diyl derivatives. Its ability to undergo nucleophilic substitution, hydrolysis, and reduction makes it a versatile compound in various chemical reactions and applications.
属性
CAS 编号 |
4239-22-9 |
|---|---|
分子式 |
C14H30O6S2 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
4-(3-methylbutylsulfonyloxy)butyl 3-methylbutane-1-sulfonate |
InChI |
InChI=1S/C14H30O6S2/c1-13(2)7-11-21(15,16)19-9-5-6-10-20-22(17,18)12-8-14(3)4/h13-14H,5-12H2,1-4H3 |
InChI 键 |
KEPYZDUMSFZPSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCS(=O)(=O)OCCCCOS(=O)(=O)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




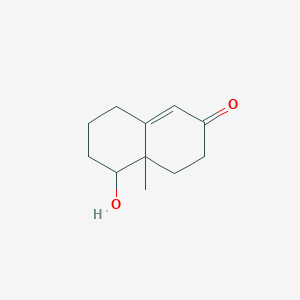
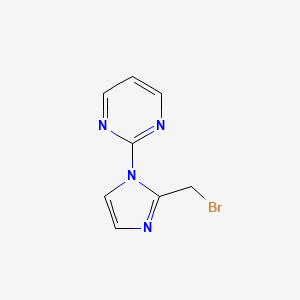
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)

![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)

